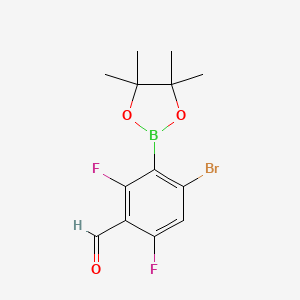

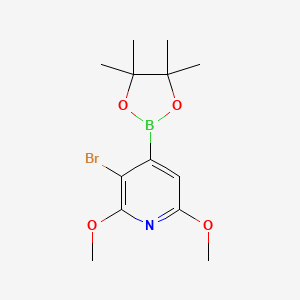

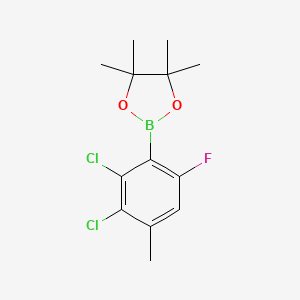

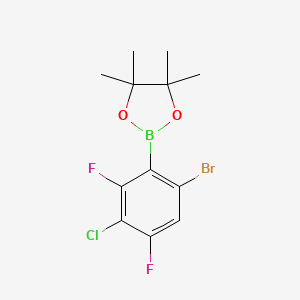

6-Bromo-3-chloro-2,4-difluorophenylboronic acid pinacol ester

Overview

Description

6-Bromo-3-chloro-2,4-difluorophenylboronic acid pinacol ester is a versatile organoboron compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This compound is known for its stability and functional group tolerance, making it a popular choice in various chemical reactions.

Mechanism of Action

Target of Action

Boronic esters are generally known to be used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that the compound may interact with palladium catalysts and various organic substrates.

Mode of Action

The compound, as a boronic ester, is likely to participate in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium. This is followed by reductive elimination, which forms a new carbon-carbon bond between the organic group and another organic substrate attached to the palladium catalyst .

Biochemical Pathways

The suzuki-miyaura coupling reactions in which boronic esters participate can be used to synthesize a wide variety of organic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s worth noting that boronic esters, including pinacol boronic esters, are susceptible to hydrolysis , especially at physiological pH . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific organic compounds synthesized through its participation in Suzuki-Miyaura coupling reactions . These effects could range widely, given the diverse array of compounds that can be synthesized through these reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is known to be influenced by pH . Therefore, changes in environmental pH could affect the stability of the compound and its ability to participate in Suzuki-Miyaura coupling reactions . Additionally, the compound’s storage temperature can also impact its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 6-bromo-3-chloro-2,4-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 6-bromo-3-chloro-2,4-difluorophenylboronic acid pinacol ester is scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2,4-difluorophenylboronic acid pinacol ester undergoes various types of reactions, including Suzuki-Miyaura coupling, protodeboronation, and cross-coupling reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, such as palladium(II) acetate or palladium(0) complexes, and a base, such as sodium carbonate or potassium phosphate.

Protodeboronation: Can be catalyzed by acids or bases, often requiring radical initiators or transition metal catalysts.

Cross-Coupling Reactions: Similar to Suzuki-Miyaura coupling, these reactions often use palladium catalysts and various bases to facilitate the reaction.

Major Products Formed:

Suzuki-Miyaura Coupling: Forms biaryl compounds, which are useful intermediates in pharmaceuticals and materials science.

Protodeboronation: Produces alkenes or alkynes, which can be further functionalized in organic synthesis.

Cross-Coupling Reactions: Generates a variety of biaryl and heteroaryl compounds, depending on the coupling partners used.

Scientific Research Applications

Chemistry: 6-Bromo-3-chloro-2,4-difluorophenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the construction of molecular frameworks.

Biology: In biological research, this compound is used to create fluorescent probes and imaging agents. Its unique properties allow for the labeling of biomolecules, aiding in the study of cellular processes and disease mechanisms.

Medicine: The compound is employed in the development of new drugs, particularly in the field of cancer therapy. Its use in cross-coupling reactions enables the synthesis of novel therapeutic agents with improved efficacy and reduced side effects.

Industry: In the materials science industry, this compound is used to create advanced materials, such as polymers and electronic devices. Its versatility and stability make it an essential component in the production of high-performance materials.

Comparison with Similar Compounds

2-Fluorophenylboronic acid pinacol ester: Used in similar cross-coupling reactions but lacks the bromo and chloro substituents, which can affect reactivity and selectivity.

3-Chlorophenylboronic acid pinacol ester: Similar in structure but lacks the fluorine atoms, leading to different reactivity patterns.

6-Bromophenylboronic acid pinacol ester: Lacks the chloro and fluoro substituents, resulting in different electronic properties and reactivity.

Uniqueness: 6-Bromo-3-chloro-2,4-difluorophenylboronic acid pinacol ester is unique due to its combination of halogen substituents, which provide enhanced reactivity and selectivity in cross-coupling reactions. This makes it a valuable tool in organic synthesis, offering advantages over similar compounds with fewer or different substituents.

Properties

IUPAC Name |

2-(6-bromo-3-chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(16)9(15)10(8)17/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTBWGJBLFYUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=C2F)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132263 | |

| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-01-1 | |

| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine](/img/structure/B6304237.png)